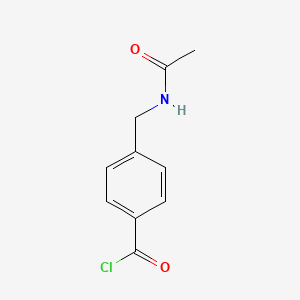
4-(Acetamidomethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetamidomethyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamidomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)benzoyl chloride typically involves the acylation of 4-(acetamidomethyl)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{4-(Acetamidomethyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Acetamidomethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(acetamidomethyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-(Acetamidomethyl)benzoic acid.
Reduction: 4-(Acetamidomethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
4-(Acetamidomethyl)benzoyl chloride is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of amides and esters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Acetamidomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparación Con Compuestos Similares
Benzoyl Chloride: A simpler acyl chloride with a benzene ring and a chloride substituent. It is less complex but highly reactive.
4-Chlorobenzoyl Chloride: Similar to benzoyl chloride but with an additional chlorine substituent on the benzene ring, making it more reactive.
4-(Acetamidomethyl)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
Uniqueness: 4-(Acetamidomethyl)benzoyl chloride is unique due to the presence of the acetamidomethyl group, which provides additional functionality and reactivity compared to simpler benzoyl chloride derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional group transformations.
Propiedades
Número CAS |
82086-13-3 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
4-(acetamidomethyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
FACIQZIWDOOHFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


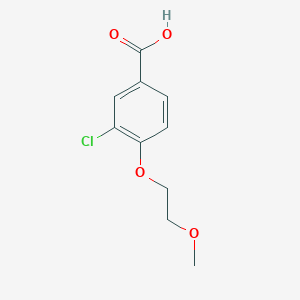
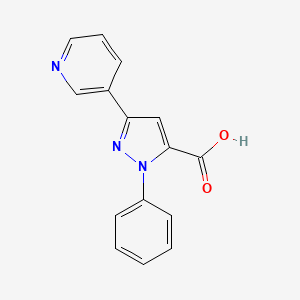
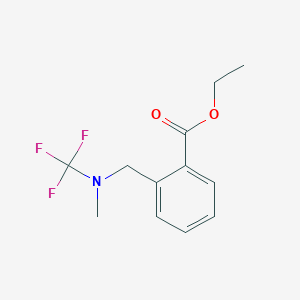
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
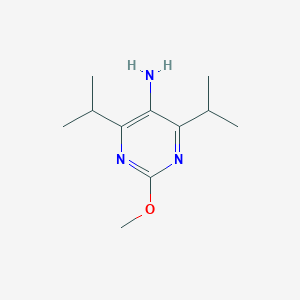
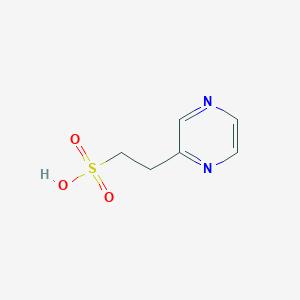
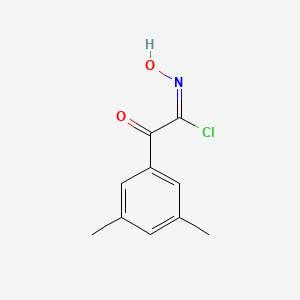
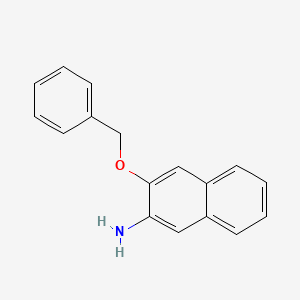

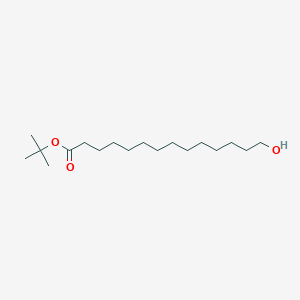


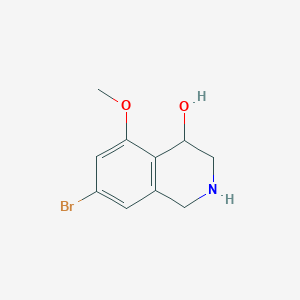
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
